molecular formula C19H16ClN5O3S B2667429 4-(2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide CAS No. 921487-09-4

4-(2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2667429
CAS No.: 921487-09-4
M. Wt: 429.88
InChI Key: MGWNRAKENBWPRO-UHFFFAOYSA-N
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Description

4-(2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, using a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and antitumor activities.

Mechanism of Action

The mechanism of action of 4-(2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. This can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

What sets 4-(2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide apart is its unique combination of a thiazole ring with a chlorophenylureido group, which may confer distinct biological activities and therapeutic potential compared to other thiazole derivatives.

Properties

IUPAC Name

4-[[2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3S/c20-12-2-1-3-14(8-12)23-18(28)25-19-24-15(10-29-19)9-16(26)22-13-6-4-11(5-7-13)17(21)27/h1-8,10H,9H2,(H2,21,27)(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWNRAKENBWPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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